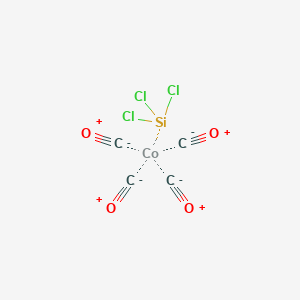
Fluo-3 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluo-3 is a fluorescent calcium indicator commonly used in flow cytometry and cell-based experiments to detect changes in intracellular calcium levels. Its absorption maximum at 506 nm makes it compatible with excitation at 488 nm by argon-ion laser sources. Fluo-3 provides intense fluorescence upon binding calcium, detected at a maximum emission at 526 nm which can be monitored by FL1 (green, 525 nm band pass) sensors in flow cytometry.
Applications De Recherche Scientifique
Calcium Imaging in Cardiac Physiology
Fluo-3, along with its variants Fluo-2MA and Fluo-4, is used in studying calcium physiology in cardiac cells. Its properties are significantly altered within cells compared to aqueous solutions. Research has shown that different Fluo variants differ in cellular loading, subcellular compartmentalization, and intracellular calcium affinity, making the choice of indicator crucial in experimental design (Hagen, Boyman, Kao, & Lederer, 2011).
Development of Solid-Polymer Electrolytes for Batteries
Fluo-3 sodium salt is part of the research in developing novel sodium salts for use in sodium-ion battery applications. The introduction of these new salts shows potential in improving ionic conductivities and thermal stability for solid-polymer electrolytes, which is essential for advancing battery technologies (Bitner-Michalska et al., 2017).
Capillary Electrophoresis in Analytical Chemistry
Fluo-3 sodium salt has been utilized in capillary zone electrophoresis for the simultaneous analysis of inorganic and polycharged organic anions. Its usage demonstrates the potential for advancing the methodologies in the field of analytical chemistry (Desbène, Morin, & Desbène, 1998).
Temperature-Induced Labeling in Cell Studies
In cell biology research, Fluo-3 has been used to study calcium dynamics in cells. Temperature-induced labeling of Fluo-3 AM can lead to brighter nuclear labeling in adherent cells, which provides valuable insights for studying intracellular processes (Meng et al., 2014).
Battery Electrode Materials Research
Research on sodium fluoroperovskites for sodium batteries has included Fluo-3. The use of sodium salts like Fluo-3 is crucial in studying and improving the electrochemical properties of electrode materials, which is important for the development of efficient and sustainable energy storage solutions (Gocheva et al., 2009).
Cytosolic Calcium Pulse Detection in Biomedical Research
Fluo-3 is essential in biomedical research for detecting cytosolic calcium pulses, offering insights into cellular responses to various stimuli. This application is crucial for understanding cellular signaling pathways and can have implications in drug discovery and disease research (Kao, Harootunian, & Tsien, 1989).
Synthesis of Sodium Salts for Battery Applications
In the field of materials science, Fluo-3 sodium salt contributes to the synthesis of sodium salts for battery applications. This research is pivotal in creating more efficient and cost-effective energy storage systems (Plewa-Marczewska et al., 2014).
Chemical and Physiological Characterization in Biochemistry
Fluo-3 is characterized for its applications in quantifying cellular calcium concentrations, with studies focusing on its absorption, fluorescence, and response to varying calcium levels. This characterization is fundamental in many biochemistry and cell biology studies (Gee et al., 2000).
Propriétés
Formule moléculaire |
C36H25Cl2N2O13 · 5Na |
|---|---|
Poids moléculaire |
879.4 |
InChI |
InChI=1S/C36H30Cl2N2O13.5Na/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H, |
Clé InChI |
QWVYPFKPTIDBTE-UHFFFAOYSA-I |
SMILES |
O=C1C(Cl)=CC(C(O2)=C1)=C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)C5=C2C=C([O-])C(Cl)=C5.[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonymes |
N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(azanediyl)-diacetate, pentasodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)

